
Tafluprost ethyl amide
描述
Tafluprost ethyl amide: is a prostaglandin derivative known for its ability to reduce intraocular pressure and influence eyelash growth. It is commonly used in anti-glaucoma eye drops and cosmetics .
准备方法
合成路线和反应条件: 塔弗鲁泊斯特乙酰胺的合成涉及几个关键步骤。一种值得注意的方法包括用醛ω链合成子对结构先进的前列腺素苯磺酰进行Julia-Lythgoe烯烃化反应。 接下来是反式-13,14-烯-15-酮的脱氧二氟化(使用Deoxo-Fluor)、保护基的去除水解以及最终的酸酯化 .
工业生产方法: 塔弗鲁泊斯特乙酰胺的工业生产利用与其他市售抗青光眼前列腺素F2α类似物合成相同的起始材料,即前列腺素苯磺酰。 这种方法大大降低了生产成本,并确保了高纯度塔弗鲁泊斯特乙酰胺的制备 .
化学反应分析
反应类型: 塔弗鲁泊斯特乙酰胺经历各种化学反应,包括:
还原: 涉及添加氢或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 试剂如Dess-Martin高碘酰胺(DMP)和碳酸氢钠在二氯甲烷中于0°C下反应。
还原: 试剂如二异丁基铝氢化物(DIBAL-H)在二氯甲烷中于-78°C下反应。
主要产物: 这些反应形成的主要产物包括塔弗鲁泊斯特甲酯和塔弗鲁泊斯特乙酰胺 .
科学研究应用
Ocular Hypertension and Glaucoma Treatment
Tafluprost ethyl amide is primarily utilized for managing intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) and ocular hypertension (OH).
- Mechanism of Action : Similar to other prostaglandin analogs like latanoprost and travoprost, tafluprost exerts its effects by increasing uveoscleral outflow, thereby reducing IOP .
-
Clinical Studies :
- A multicenter prospective study known as the VISIONARY trial demonstrated that the fixed-dose combination of preservative-free tafluprost with timolol significantly reduced IOP over six months .
- A meta-analysis comparing tafluprost with latanoprost indicated comparable efficacy in lowering IOP with no significant differences in tolerability profiles .
Cosmetic Applications
This compound is also recognized for its cosmetic benefits, particularly in enhancing eyelash growth.
- Eyelash Hypotrichosis : Formulations containing this compound are used to treat eyelash hypotrichosis, promoting longer and thicker eyelashes. This application parallels that of bimatoprost, another prostaglandin analog known for similar effects .
Efficacy Studies
Research indicates that this compound maintains effective IOP control while offering additional benefits for ocular surface health.
- A study involving treatment-naïve patients demonstrated sustained IOP reduction alongside improved fluorescein staining scores and tear break-up time (TBUT), indicating enhanced ocular surface integrity .
Safety Profile
The safety profile of this compound has been evaluated across various studies:
- Adverse Events : Common side effects include conjunctival hyperemia and dry eye sensations; however, these are generally mild and transient .
- A comprehensive safety assessment indicated that systemic side effects are rare, reinforcing the compound's favorable safety profile in both ophthalmic and cosmetic applications .
Clinical Case Report on OAG Treatment
A clinical case study involving a patient with OAG switched to tafluprost from another prostaglandin analog. The patient exhibited significant improvements in TBUT and reduced conjunctival hyperemia while maintaining stable IOP levels throughout the treatment period .
Parameter | Baseline | After Treatment |
---|---|---|
IOP (mmHg) | 12.8 | 12.3 |
TBUT (seconds) | - | +1.2 |
Conjunctival Hyperemia (%) | 58.5 | 94.1 |
Eyelash Growth Enhancement Study
In a cosmetic application study, participants using this compound reported noticeable improvements in eyelash length and thickness after consistent use over several weeks, demonstrating its effectiveness beyond ophthalmic uses .
作用机制
塔弗鲁泊斯特乙酰胺是一种前药,经角膜酯酶水解生成其活性酸代谢产物。 这种活性形式是前列腺素F受体的选择性激动剂,它增加眼液从眼睛的流出,从而降低眼压 . 主要的作用机制涉及增加葡萄膜巩膜流出 .
相似化合物的比较
生物活性
Tafluprost ethyl amide is a derivative of tafluprost, a prostaglandin analog primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and safety assessments based on diverse research findings.
This compound acts as an agonist at the FP prostaglandin receptor, which is crucial for lowering intraocular pressure (IOP). The compound is a prodrug that is converted into tafluprost acid upon administration, which then exerts its effects through receptor activation. The unique fluorination at carbon 15 enhances its potency compared to other prostaglandin analogs, such as bimatoprost and latanoprost .
Metabolic Pathways
This compound undergoes significant metabolic transformation. Studies indicate that upon dermal application, it penetrates human skin and is metabolized into tafluprost acid, which is responsible for its therapeutic effects. An in vitro study demonstrated that approximately 65.8% to 71.2% of the compound converts to the active form during skin metabolism .
Absorption Studies
A dermal penetration study revealed an absorption rate of 6.51% ± 2.16% for this compound when applied to human skin, indicating a moderate level of bioavailability through topical administration .
Study | Absorption Rate | Metabolite Formation |
---|---|---|
In vitro dermal penetration | 6.51% ± 2.16% | 65.8% - 71.2% tafluprost acid |
Intraocular Pressure Reduction
This compound has shown significant efficacy in reducing IOP in patients with open-angle glaucoma. A fixed-dose combination product containing tafluprost (0.0015%) and timolol (0.5%) achieved mean IOP reductions of up to 40%, demonstrating its effectiveness in clinical settings .
Case Studies
Clinical trials have indicated that patients using tafluprost-based therapies experience fewer side effects compared to those on other prostaglandin analogs. For instance, a study comparing various fixed-combination products highlighted that tafluprost resulted in less conjunctival hyperemia and superficial ocular side effects .
Toxicological Assessments
The safety assessment of this compound has been rigorous, with studies indicating no significant systemic toxicity at therapeutic doses. The No Observed Adverse Effect Levels (NOAELs) for intravenous administration ranged from 1 to 100 µg/kg bw/day, with lower values noted for dermal exposure .
Route of Administration | NOAEL |
---|---|
Intravenous | 1 - 100 µg/kg bw/day |
Subcutaneous | <3 - 100 µg/kg bw/day |
Dermal | Higher NOAELs observed |
Reproductive Toxicity
Reproductive toxicity studies conducted on rats indicated a NOAEL of 100 µg/kg bw/day via intravenous route, with developmental toxicity noted at higher doses . These findings underscore the importance of careful dosing in potential therapeutic applications.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZKLIPANASSBD-MSHHKXPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185851-52-8 | |
Record name | Taflpostamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl Tafluprostamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing a novel synthesis route for prostaglandin analogs like Tafluprost?
A1: The research highlights the economic benefits of developing a novel convergent synthesis route for Tafluprost []. Using a common starting material, prostaglandin phenylsulfone 16, for the synthesis of various prostaglandin analogs (latanoprost, travoprost, bimatoprost, and tafluprost) offers significant cost reductions in large-scale production. This approach streamlines the manufacturing process and allows for the efficient production of multiple medications from a common precursor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。